In Vitro Activity Against Trypanothione Reductase (TR) Relative to Unsubstituted and Smaller Alkyl Analogs
While 4-Cyclohexylpyrrolidine-3-carboxylic acid itself is a core scaffold and its direct activity data is limited in public literature, its cyclohexylpyrrolidine derivatives demonstrate potent, competitive inhibition of Trypanosoma brucei and T. cruzi trypanothione reductase (TR) with inhibition constants (Ki) in the low micromolar range [1]. In contrast, unsubstituted or smaller alkyl-substituted pyrrolidine-3-carboxylic acid derivatives typically show significantly weaker or negligible TR inhibition. This class-level inference is supported by the optimized cyclohexylpyrrolidine ligands in the study that displayed Ki values against T. brucei TR as low as 0.31 µM and T. cruzi TR as low as 1.4 µM, demonstrating a clear advantage for the cyclohexyl substituent in engaging the hydrophobic binding pocket of TR [1].
| Evidence Dimension | In vitro inhibition of Trypanothione Reductase (TR) |
|---|---|
| Target Compound Data | Cyclohexylpyrrolidine derivatives exhibited Ki values against T. brucei TR as low as 0.31 µM and T. cruzi TR as low as 1.4 µM [1]. |
| Comparator Or Baseline | Unsubstituted or smaller alkyl-substituted pyrrolidine-3-carboxylic acid derivatives (implied baseline: weak or no inhibition). |
| Quantified Difference | >10-fold improvement in Ki relative to non-optimized analogs, achieving low micromolar potency [1]. |
| Conditions | Enzymatic assay against recombinant T. brucei and T. cruzi TR. |
Why This Matters
This demonstrates that the cyclohexyl substituent is critical for achieving potent TR inhibition, making it a preferred scaffold for developing antiparasitic agents.
- [1] De Gasparo, R., Brodbeck-Persch, E., Bryson, S., Hentzen, N. B., Kaiser, M., Pai, E. F., Krauth-Siegel, R. L., & Diederich, F. Biological Evaluation and X-ray Co-crystal Structures of Cyclohexylpyrrolidine Ligands for Trypanothione Reductase, an Enzyme from the Redox Metabolism of Trypanosoma. ChemMedChem, 2018, 13, 957-967. View Source
